![molecular formula C17H17N3O3 B2580438 N-(5-环己基-1,3,4-恶二唑-2-基)苯并呋喃-2-甲酰胺 CAS No. 922078-67-9](/img/structure/B2580438.png)
N-(5-环己基-1,3,4-恶二唑-2-基)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods. One efficient method involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” includes an oxadiazole ring, which is a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary depending on the substituents in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .
科学研究应用
合成和表征
- 恶二唑衍生物的合成和表征(包括它们的制备和分析方法)已得到广泛的研究。例如,通过一种涉及消除硫化氢的新方法合成了密切相关的化学结构 1,3,5-恶二嗪的衍生物,展示了恶二唑化合物在创建生物活性分子中的化学反应性和潜在应用 (应用化学中的生物界面研究,2022)。
生物活性
- 合成了与喹啉、吡唑和苯并呋喃部分整合的新型 2-氮杂环丁酮衍生物系列,并证明了对金黄色葡萄球菌和大肠杆菌等致病菌具有显着的体外抗菌活性 (亚洲化学杂志,2020)。这项研究突出了与 N-(5-环己基-1,3,4-恶二唑-2-基)苯并呋喃-2-甲酰胺在结构上相关的化合物的抗菌潜力。
- 一项关于苯并呋喃-恶二唑杂交物的研究探索了它们在抗菌活性方面的设计、合成和评估,表明了这些化合物作为抗菌剂的前景 (化学与环境研究杂志,2021)。这强调了探索此类杂交物在生物应用中的相关性。
抗癌评估
- 合成了一系列 3-(5-环己基-1,3,4-恶二唑-2-基)-N-取代苯胺化合物,并筛选了它们的抗糖尿病、抗炎和抗癌活性,展示了恶二唑衍生物在新型治疗剂开发中的潜力 (沙特制药杂志:SPJ,2016)。
抗癫痫活性
- 对基于柠檬烯和柠檬醛的 2,5-二取代-1,3,4-恶二唑的研究考察了它们在抗癫痫活性方面的潜力,建立了这些化合物的结构特征与其药理作用之间的联系 (生物有机与药物化学快报,2013)。
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(14-10-12-8-4-5-9-13(12)22-14)18-17-20-19-16(23-17)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHVRCDLMDEPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。